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Compound of Interest

1-(Tetrahydro-2H-pyran-2-yl)-1H-
Compound Name:
indazole-5-carboxylic acid

Cat. No.: B1386664

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid

Introduction: Deconstructing a Privileged Scaffold
Intermediate

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid is a heterocyclic building block
of significant interest in modern medicinal chemistry and drug discovery.[1] Its structure is a
composite of three key functional components: a bicyclic aromatic indazole core, a reactive
carboxylic acid group, and a tetrahydropyranyl (THP) protecting group.[1] This strategic
combination makes it a versatile intermediate for synthesizing more complex molecules,
particularly novel therapeutic agents.[2]

The indazole moiety is recognized as a "privileged scaffold" in pharmacology, forming the core
of numerous compounds with a wide range of biological activities, including anti-cancer, anti-
inflammatory, and anti-diabetic properties.[3][4] The carboxylic acid at the 5-position serves as
a critical synthetic handle, allowing for the formation of amides, esters, and other derivatives to
modulate the compound's physicochemical properties and biological target interactions.[1][5]

The defining feature of this specific molecule is the THP group attached to the N1 position of
the indazole ring. The indazole N-H proton is acidic and can interfere with reactions targeting
the carboxylic acid. The THP group acts as a temporary mask, or protecting group, rendering
the nitrogen unreactive.[6][7] It is favored for its ease of introduction and its stability under a
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variety of non-acidic conditions, including exposure to basic reagents, organometallics, and
hydrides.[8] This guide provides a detailed examination of the structure, synthesis, analysis,
and applications of this important synthetic intermediate.

Physicochemical and Structural Properties

The compound's utility is underpinned by its specific chemical and physical characteristics.
These properties are essential for handling, reaction setup, and purification.

Core Structural Features

The molecule's architecture is key to its function in multi-step synthesis. The indazole ring
provides a rigid, aromatic framework, while the THP group introduces a chiral center, and the
carboxylic acid acts as the primary point for chemical modification.
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Caption: Key functional components of the title compound.

Quantitative Data Summary
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The following table summarizes the key identification and handling parameters for 1-
(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid.

Property Value Source(s)
CAS Number 1000576-28-2 [11[9]
Molecular Formula C13H14N203 [1][10]
Molecular Weight 246.26 - 246.27 g/mol [1][97[10]
Appearance Yellowish orange powder [1]

Purity > 95% (typically by HPLC) [1]

MDL Number MFCD09870060 [1]

Storage Conditions Store at 0-8 °C [1]

5-Carboxy-1-(tetrahydro-2H-
Synonyms _ [10][11]
pyran-2-yl)-1H-indazole

Synthesis and Purification: The Role of N-Protection

The synthesis of the title compound is a foundational example of protecting group strategy in
organic chemistry. The primary objective is to selectively mask the indazole N-H to allow for
unambiguous modification of the carboxylic acid group in subsequent steps.

Causality of Experimental Design: Why Protect the
Indazole?

The proton on the indazole nitrogen is weakly acidic. In the presence of bases or nucleophiles,
which are often required for reactions involving the carboxylic acid (e.g., activation for amide
coupling), this N-H group can be deprotonated. This creates a competing nucleophilic site,
leading to undesired side products and reduced yield of the target molecule. The THP group is
an acetal, stable to basic and nucleophilic conditions, thus ensuring that chemistry occurs
exclusively at the desired carboxylic acid function.[6][8]

Caption: Logic of N-protection for selective amide coupling.
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Experimental Protocol: Synthesis via N-
Tetrahydropyranylation

This protocol describes a general method for the protection of 1H-indazole-5-carboxylic acid
using 3,4-dihydro-2H-pyran (DHP).

Materials:

1H-Indazole-5-carboxylic acid[4]

e 3,4-Dihydro-2H-pyran (DHP)

e Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-TsOH)
¢ Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

» Saturated sodium bicarbonate solution

 Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

» Rotary evaporator

o Standard glassware for organic synthesis

Step-by-Step Procedure:

e Reaction Setup: To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DCM,
add 3,4-dihydro-2H-pyran (1.5 eq). Stir the mixture at room temperature.

o Rationale: DHP is the reagent that provides the THP group. An excess is used to ensure
complete reaction of the starting material. Anhydrous solvent is critical as water can
interfere with the acid catalyst.[12]

o Catalysis: Add a catalytic amount of PPTS (0.1 eq) to the solution. Monitor the reaction by
Thin Layer Chromatography (TLC) until the starting material is consumed.
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o Rationale: The reaction requires an acid catalyst to activate the double bond of DHP for
nucleophilic attack by the indazole nitrogen.[8] PPTS is a mild, organic-soluble acid
catalyst that minimizes potential side reactions.

e Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate
solution. This neutralizes the acid catalyst.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with water and then brine.

o Rationale: The aqueous washes remove the neutralized catalyst and any water-soluble
impurities. The brine wash helps to remove residual water from the organic layer.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

o Purification: The resulting crude product, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-5-
carboxylic acid, can be purified by column chromatography on silica gel or by
recrystallization to yield a yellowish-orange powder.[1]

Analytical Characterization

Validation of the product's identity and purity is a critical, self-validating step in the workflow.

o High-Performance Liquid Chromatography (HPLC): HPLC is the standard method to assess
the purity of the final compound. Commercial suppliers typically guarantee a purity of 295%.
[1] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a
formic acid or TFA modifier) would be used for analysis.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Successful synthesis is confirmed by the disappearance of the characteristic
broad N-H proton signal from the starting indazole (typically >10 ppm) and the appearance
of a complex set of new signals in the aliphatic region (typically 1.5-4.0 ppm)
corresponding to the protons of the THP ring.
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o 18C NMR: The appearance of new carbon signals corresponding to the five unique carbons
of the THP group confirms its incorporation.

e Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be
used to confirm the molecular weight of the compound. The expected mass for the
protonated molecule [M+H]* would be approximately 247.11.

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a crucial building
block. Its structure allows for the systematic synthesis of libraries of compounds for screening
and optimization.

¢ Intermediate for Kinase Inhibitors: Many modern cancer therapies, such as Axitinib, are
kinase inhibitors that feature an indazole core.[3] This THP-protected intermediate is ideal for
synthesizing analogs of such drugs, where the carboxylic acid is converted into various
amides to probe the binding pocket of the target kinase.[2]

» Scaffold for Neurological Agents: The indazole scaffold is also present in drugs targeting the
central nervous system.[1][13] This building block enables researchers to develop novel
compounds for neurological disorders by creating derivatives with improved potency,
selectivity, and metabolic stability.[2]

o Enzyme Inhibition Studies: The ability to easily derivatize the carboxylic acid makes this
compound valuable for creating focused libraries of potential enzyme inhibitors for various
biochemical targets.[1][4]

Deprotection: Releasing the Core Scaffold

Once the desired chemical modifications have been made to the carboxylic acid moiety, the
THP group can be easily removed to reveal the N-H of the indazole ring, which may be critical
for final biological activity. This is typically achieved through acid-catalyzed hydrolysis.[6][12]

General Deprotection Protocol:

» Dissolve the THP-protected compound in a protic solvent like methanol or ethanol.
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e Add a catalytic amount of a strong acid, such as hydrochloric acid (HCI) or trifluoroacetic
acid (TFA).

 Stir the reaction at room temperature and monitor by TLC.

» Upon completion, neutralize the acid and work up the reaction to isolate the deprotected
product.

This final step highlights the strategic utility of the THP group: it serves its purpose of shielding
the nitrogen during synthesis and is then cleanly removed under mild conditions to yield the
final target molecule.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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